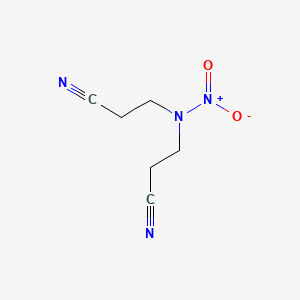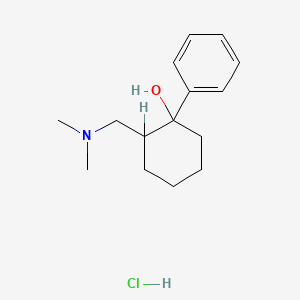![molecular formula C21H22N4O3 B14153461 4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) CAS No. 431979-37-2](/img/structure/B14153461.png)
4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.
Preparation Methods
The synthesis of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction yields high to excellent purity products, which can be isolated by simple filtration . Industrial production methods may involve the use of magnetically separable nanocatalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium acetate, ammonium acetate, and various aldehydes . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities .
Scientific Research Applications
This compound has been extensively studied for its antioxidant and anticancer activities . It has shown significant radical scavenging activity and cytotoxic effects on various human cell lines, including colorectal carcinoma cells . The compound is also used as a catalyst in various chemical reactions, further highlighting its versatility .
Mechanism of Action
The mechanism of action of 4,4’-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves the activation of autophagy proteins as a survival mechanism and the induction of p53-mediated apoptosis in cancer cells . The compound interacts with various molecular targets and pathways, leading to its cytotoxic effects .
Comparison with Similar Compounds
Similar compounds include other bis(pyrazolyl)methanes, such as 4,4’-[(4-hydroxyphenyl)methylene]bis(1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol) . These compounds share similar structural motifs and biological activities but may differ in their specific applications and efficacy.
Properties
CAS No. |
431979-37-2 |
|---|---|
Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[(2-ethoxynaphthalen-1-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-15-10-9-13-7-5-6-8-14(13)18(15)19(16-11(2)22-24-20(16)26)17-12(3)23-25-21(17)27/h5-10,19H,4H2,1-3H3,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
WRCBRNBCZOEEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
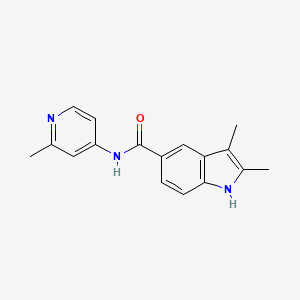
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
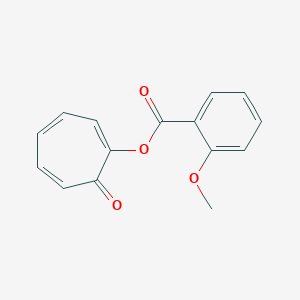
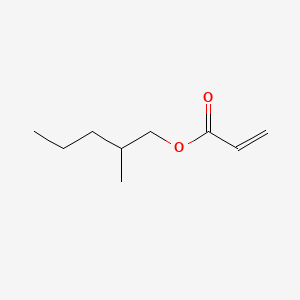
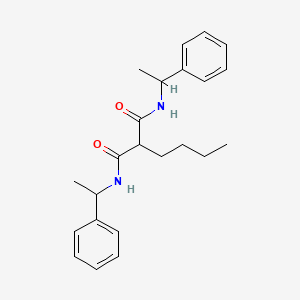
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)

![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
